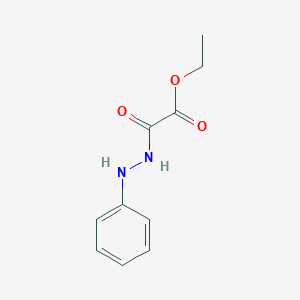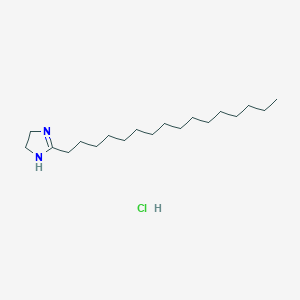
2-hexadecyl-4,5-dihydro-1H-imidazole;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadecyl-4,5-dihydro-1H-imidazole;hydrochloride is a chemical compound with the molecular formula C19H38N2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hexadecyl-4,5-dihydro-1H-imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups, such as arylhalides and heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols, including the use of catalysts like erbium triflate for the synthesis of highly substituted imidazole derivatives . The process is designed to be efficient and scalable, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadecyl-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl or aryl groups .
Aplicaciones Científicas De Investigación
2-Hexadecyl-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-hexadecyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Heptadecyl-4,5-dihydro-1H-imidazole: Similar in structure but with a heptadecyl group instead of a hexadecyl group.
1H-Imidazole, 4,5-dihydro-2-(phenylmethyl)-: Contains a phenylmethyl group instead of a hexadecyl group.
1H-Imidazole, 4,5-dihydro-2-methyl-: Contains a methyl group instead of a hexadecyl group.
Uniqueness
2-Hexadecyl-4,5-dihydro-1H-imidazole is unique due to its specific alkyl chain length, which can influence its physical and chemical properties, such as solubility and reactivity . This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
70353-34-3 |
|---|---|
Fórmula molecular |
C19H39ClN2 |
Peso molecular |
331.0 g/mol |
Nombre IUPAC |
2-hexadecyl-4,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C19H38N2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-20-17-18-21-19;/h2-18H2,1H3,(H,20,21);1H |
Clave InChI |
VDNNTFXROINHPN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCC1=NCCN1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)

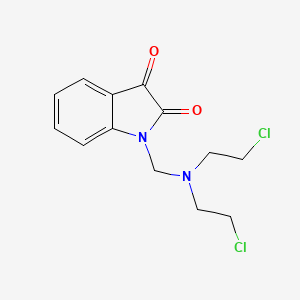
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

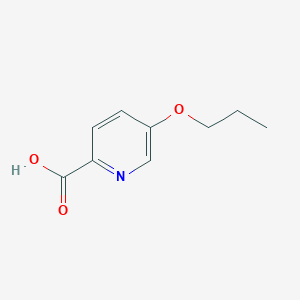

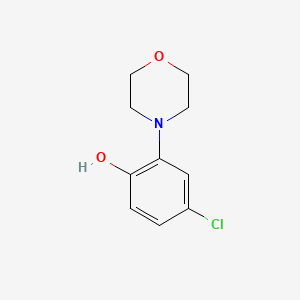
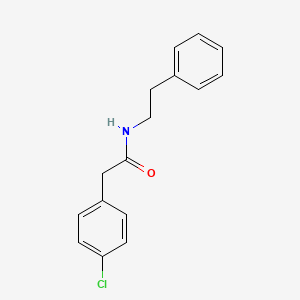
![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
